3-(oxolan-3-yl)prop-2-enoic acid
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Overview
Description
3-(oxolan-3-yl)prop-2-enoic acid, also known as (2E)-3-tetrahydro-3-furanyl-2-propenoic acid, is a compound with the molecular formula C7H10O3 and a molecular weight of 142.15 g/mol . It is characterized by the presence of a furan ring and a propenoic acid moiety, making it an interesting subject for various chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(oxolan-3-yl)prop-2-enoic acid typically involves the reaction of furan derivatives with propenoic acid under controlled conditions. One common method includes the use of tetrahydrofuran (THF) as a starting material, which undergoes a series of reactions including oxidation and esterification to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The process often includes steps like distillation and crystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(oxolan-3-yl)prop-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the propenoic acid moiety into other functional groups.
Substitution: The furan ring can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can be used in further chemical synthesis and applications .
Scientific Research Applications
3-(oxolan-3-yl)prop-2-enoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(oxolan-3-yl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The furan ring and propenoic acid moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-(oxolan-2-yl)prop-2-enoic acid: Similar structure but with the furan ring at a different position.
3-(oxolan-3-yl)prop-2-ynoic acid: Contains a triple bond instead of a double bond in the propenoic acid moiety.
Uniqueness
3-(oxolan-3-yl)prop-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of a furan ring and a propenoic acid moiety makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
3-(oxolan-3-yl)prop-2-enoic acid |
InChI |
InChI=1S/C7H10O3/c8-7(9)2-1-6-3-4-10-5-6/h1-2,6H,3-5H2,(H,8,9) |
InChI Key |
KMUGSVLWKSIBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1C=CC(=O)O |
Origin of Product |
United States |
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